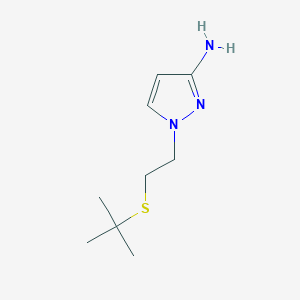
1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with an amine group and a tert-butylthioethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine typically involves the reaction of 1H-pyrazole-3-carboxylic acid with tert-butylthiol in the presence of a suitable activating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate ester, which is then aminated to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, making it more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazoles.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various N-substituted pyrazole derivatives.
Scientific Research Applications
1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The tert-butylthio group can modulate the compound’s lipophilicity, enhancing its ability to penetrate cell membranes. The amine group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity. The pyrazole ring can participate in π-π interactions, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
- 1-(2-(Methylthio)ethyl)-1h-pyrazol-3-amine
- 1-(2-(Ethylthio)ethyl)-1h-pyrazol-3-amine
- 1-(2-(Isopropylthio)ethyl)-1h-pyrazol-3-amine
Comparison: 1-(2-(Tert-butylthio)ethyl)-1h-pyrazol-3-amine is unique due to the presence of the bulky tert-butylthio group, which can significantly influence its steric and electronic properties. This makes it distinct from its analogs with smaller alkylthio groups, potentially leading to different reactivity and biological activity profiles .
Properties
Molecular Formula |
C9H17N3S |
|---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
1-(2-tert-butylsulfanylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H17N3S/c1-9(2,3)13-7-6-12-5-4-8(10)11-12/h4-5H,6-7H2,1-3H3,(H2,10,11) |
InChI Key |
QZIRYDDGMAWZGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCN1C=CC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


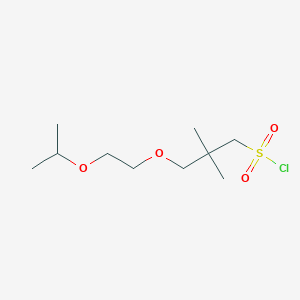
![2-Bromo-N-[2-(1-piperazinyl)phenyl]-4-thiazolecarboxamide](/img/structure/B13473029.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13473030.png)


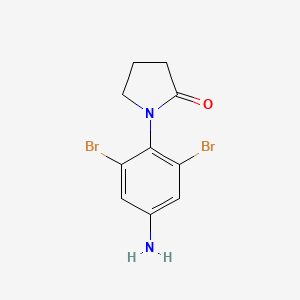

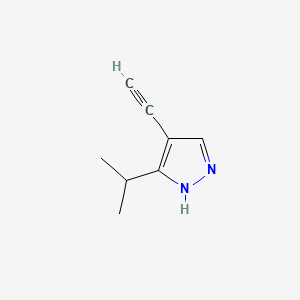
amine](/img/structure/B13473061.png)
![2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13473062.png)


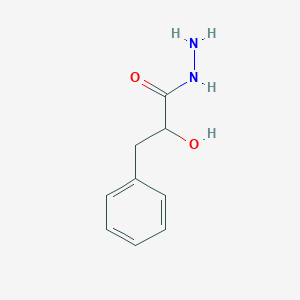
![4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B13473092.png)
